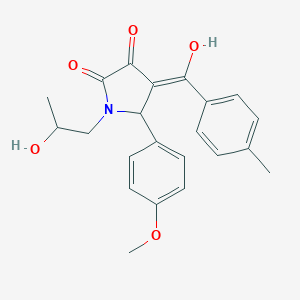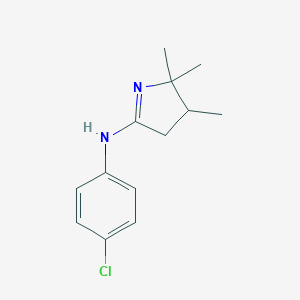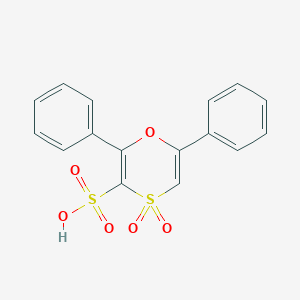
3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex chemical process and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor works by inhibiting the activity of the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one enzyme, which is involved in the biosynthesis of certain plant pigments. This inhibition leads to a depletion of these pigments, which can have a range of effects on plant growth and development.
Biochemical and Physiological Effects:
The 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has been shown to have a range of biochemical and physiological effects. These effects include changes in pigment composition, alterations in photosynthetic activity, and changes in plant growth and development. The exact effects of the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor can vary depending on the concentration and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor in lab experiments is its specificity. The compound targets a specific enzyme and has little to no effect on other cellular processes. This specificity makes it a valuable tool for studying the effects of pigment depletion on plant growth and development. However, the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor also has some limitations. It can be difficult to obtain and requires specialized knowledge and equipment to synthesize. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor. One potential area of study is the use of the compound in the development of herbicides. The 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has been shown to be effective at inhibiting the growth of certain weeds, and further research in this area could lead to the development of new herbicides. Another potential area of study is the use of the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor in the treatment of certain diseases. The compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a valuable tool in the development of new therapies. Finally, further research is needed to better understand the biochemical and physiological effects of the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor, and how these effects can be used to study plant growth and development.
Métodos De Síntesis
The synthesis of 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that requires specialized knowledge and equipment. The process involves the use of various chemicals and reagents, and requires careful monitoring and control of reaction conditions to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
The 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has been shown to have a range of applications in scientific research. One of the primary uses of this compound is in the study of plant metabolism. The 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has been shown to inhibit the activity of the 3-hydroxy-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one enzyme, which is involved in the biosynthesis of certain plant pigments. This inhibition can be used to study the effects of pigment depletion on plant growth and development.
Propiedades
Fórmula molecular |
C22H23NO5 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO5/c1-13-4-6-16(7-5-13)20(25)18-19(15-8-10-17(28-3)11-9-15)23(12-14(2)24)22(27)21(18)26/h4-11,14,19,24-25H,12H2,1-3H3/b20-18- |
Clave InChI |
CPUKDINNMFUCQI-ZZEZOPTASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone](/img/structure/B282110.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)

![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)

![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)

![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)




